An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the leaves of the digitalis plant. As a derivative of digoxin, it shares a similar mechanism of action and therapeutic applications but possesses distinct pharmacokinetic properties. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies for its quantification, and the key signaling pathways it modulates.
Chemical Structure and Physicochemical Properties
Beta-acetyldigoxin is a semi-synthetic derivative of digoxin, characterized by the presence of an acetyl group at the C-4''' position of the terminal digitoxose sugar. This structural modification influences its lipophilicity and subsequent absorption from the gastrointestinal tract.
Table 1: Chemical and Physical Properties of Beta-Acetyldigoxin
| Property | Value | Reference(s) |
| IUPAC Name | [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate | [1] |
| Molecular Formula | C43H66O15 | [1][2][3][4][5] |
| Molecular Weight | 822.98 g/mol | [2][3][4][5] |
| CAS Number | 5355-48-6 | [1][2][3][4] |
| Appearance | White solid | [6] |
| Melting Point | 271-273°C | [3] |
| Solubility | Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96 per cent).[2][3] | |
| pKa (Predicted) | 13.41 ± 0.70 | [3] |
| LogP | 2.00 | [7] |
Pharmacological Properties
Beta-acetyldigoxin is a prodrug that is rapidly and almost completely deacetylated to digoxin in the intestinal mucosa and liver.[8] Therefore, its pharmacodynamic effects are attributable to digoxin.
Mechanism of Action
The primary mechanism of action of beta-acetyldigoxin, through its active metabolite digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the cell membranes of cardiac myocytes.[8][9][10] This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions.[10]
-
Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration.[9][10]
-
Enhanced Contractility: The elevated intracellular calcium levels enhance the contractility of the cardiac muscle (a positive inotropic effect) by increasing the amount of calcium available for binding to troponin C.[9][10]
Additionally, beta-acetyldigoxin exhibits a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node (negative dromotropic effect).[8][10]
Mechanism of action of beta-acetyldigoxin.
Pharmacokinetics
Table 2: Pharmacokinetic Properties of Beta-Acetyldigoxin
| Parameter | Description | Reference(s) |
| Absorption | Orally administered beta-acetyldigoxin is well absorbed. Bioavailability from tablets is approximately 77.7-91.2%, and from an oral solution is around 84.5-93.8%.[11][12] It is almost completely absorbed when administered in an alcoholic solution (94%).[12] | |
| Distribution | As a prodrug, its distribution is linked to its conversion to digoxin, which is widely distributed in tissues, particularly binding to cardiac muscle.[8] | |
| Metabolism | Beta-acetyldigoxin is rapidly and extensively hydrolyzed to its active metabolite, digoxin.[8] | |
| Excretion | The elimination of the active metabolite, digoxin, is primarily through renal excretion.[8] |
Therapeutic Effects
Beta-acetyldigoxin is indicated for the treatment of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[9][13] Its positive inotropic effect improves cardiac output in heart failure, while its negative chronotropic and dromotropic effects help to control the ventricular rate in atrial fibrillation.[8][9]
Adverse Effects
The adverse effects of beta-acetyldigoxin are consistent with those of digoxin and are often dose-related due to its narrow therapeutic index.[8] Common side effects include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (dizziness, headache), and cardiac arrhythmias.[9]
Experimental Protocols
Quantification of Beta-Acetyldigoxin in Active Pharmaceutical Ingredient (API) by RP-HPLC
This method is suitable for the determination of beta-acetyldigoxin in bulk drug substance and for stability studies.[7]
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies 1200 series or equivalent with a photodiode array detector.[7]
-
Column: C18 (4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Water: Acetonitrile (65:35 v/v).[7]
-
Flow Rate: 1.5 ml/min.[7]
-
Detection Wavelength: 225 nm.[7]
-
Retention Time: Approximately 9.2 minutes.[7]
Method Validation:
-
Linearity: The method is linear in the range of 31.25-500 µg/ml (R² = 0.9995).[7]
-
Accuracy: Mean percent recovery is 101.02%.[7]
-
Limit of Detection (LOD): 0.289 µg/ml.[7]
-
Limit of Quantification (LOQ): 0.965 µg/ml.[7]
Forced Degradation Studies: Forced degradation analysis can be performed under acidic, alkaline, oxidative, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.[7]
RP-HPLC analysis workflow.
Quantification of Digoxin (Active Metabolite) in Biological Samples
Due to the rapid conversion of beta-acetyldigoxin to digoxin, methods for quantifying digoxin in biological matrices such as blood, plasma, or urine are essential for pharmacokinetic studies. Various HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[14][15][16]
General Protocol Outline (LC-MS/MS):
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of digoxin in unknown samples from the calibration curve.
-
Signaling Pathways
The primary signaling pathway modulated by beta-acetyldigoxin is the inhibition of Na+/K+-ATPase. However, research into cardiac glycosides has revealed their influence on other signaling pathways, particularly in the context of cancer and antiviral research.
-
STAT1 Activation: Cardiac glycosides can reduce the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein.[2]
-
Autophagy and Apoptosis: In cancer cells, cardiac glycosides can induce autophagy followed by apoptosis, and these effects are dependent on the Na+/K+-ATPase.[1][3]
-
Src-NFκB Signaling: The antiviral activity of cardiac glycosides has been linked to the activation of tyrosine kinase (Src) and subsequent modulation of NFκB signaling.[4]
Downstream signaling pathways.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BETA-ACETYLDIGOXIN | 5355-48-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 9. What is Acetyldigoxin used for? [synapse.patsnap.com]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. [Absolute bioavailability of beta-acetyldigoxin from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Bioavailability of beta-acetyldigoxin and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical testing of beta-acetyldigoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
